Physicochemical Profile vs. Unsubstituted Aminopyrazole
The calculated physicochemical properties of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine show a quantifiable difference in lipophilicity and polar surface area when compared to the unsubstituted 4-aminopyrazole core. These differences are critical for predicting absorption, distribution, and target binding in medicinal chemistry campaigns . Direct head-to-head experimental data for this specific compound against defined comparators is absent in the public domain. The following data is therefore based on computational predictions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.1 (XlogP) to 2.02 (ALogP) |
| Comparator Or Baseline | 4-Aminopyrazole (unsubstituted): LogP ≈ -0.8 |
| Quantified Difference | ~1.9 to 2.8 LogP units higher lipophilicity |
| Conditions | Calculated via XlogP and ALogP algorithms; data from chemical databases. |
Why This Matters
Increased lipophilicity can improve membrane permeability, a key parameter in drug design, and this compound offers a defined, calculable advantage over the core scaffold.
